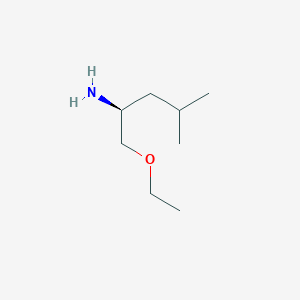
(S)-1-Ethoxy-4-methyl-2-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Ethoxy-4-methyl-2-pentanamine, also known as L-Ephedrine, is a naturally occurring alkaloid that is commonly found in plants of the Ephedra genus. This compound has been used for centuries in traditional medicine for its stimulant properties and is now widely used in the pharmaceutical industry for the treatment of various medical conditions.
Mechanism Of Action
(S)-1-Ethoxy-4-methyl-2-pentanamine acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the central nervous system. It also acts as a beta-2 adrenergic receptor agonist, causing bronchodilation and increasing heart rate and blood pressure. The mechanism of action of (S)-1-Ethoxy-4-methyl-2-pentanamine is similar to that of other sympathomimetic agents, such as amphetamines and cocaine.
Biochemical And Physiological Effects
The biochemical and physiological effects of (S)-1-Ethoxy-4-methyl-2-pentanamine include increased heart rate and blood pressure, bronchodilation, increased metabolism, and decreased appetite. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as neuroprotective effects. However, prolonged use of (S)-1-Ethoxy-4-methyl-2-pentanamine can lead to tolerance, dependence, and addiction.
Advantages And Limitations For Lab Experiments
(S)-1-Ethoxy-4-methyl-2-pentanamine has several advantages for lab experiments, including its well-established pharmacological effects and its availability as a synthetic compound. However, its potential for abuse and addiction, as well as its potential for adverse effects on the cardiovascular system, limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of (S)-1-Ethoxy-4-methyl-2-pentanamine, including its potential use in the treatment of inflammatory and oxidative stress-related diseases, as well as its potential as a neuroprotective agent. Additionally, further research is needed to determine the long-term effects of (S)-1-Ethoxy-4-methyl-2-pentanamine on the cardiovascular system and its potential for abuse and addiction.
Synthesis Methods
The synthesis of (S)-1-Ethoxy-4-methyl-2-pentanamine can be achieved through various methods, including the reduction of ephedrine or pseudoephedrine, or through the condensation of 2-methyl-2-butanol with ethylamine. The most commonly used method for the synthesis of (S)-1-Ethoxy-4-methyl-2-pentanamine is the reduction of ephedrine or pseudoephedrine using a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
(S)-1-Ethoxy-4-methyl-2-pentanamine has been extensively studied for its various pharmacological effects, including its use as a bronchodilator, appetite suppressant, and central nervous system stimulant. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. Additionally, (S)-1-Ethoxy-4-methyl-2-pentanamine has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
CAS RN |
134080-98-1 |
|---|---|
Product Name |
(S)-1-Ethoxy-4-methyl-2-pentanamine |
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
(2S)-1-ethoxy-4-methylpentan-2-amine |
InChI |
InChI=1S/C8H19NO/c1-4-10-6-8(9)5-7(2)3/h7-8H,4-6,9H2,1-3H3/t8-/m0/s1 |
InChI Key |
BGHJPIOXKTYCPD-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC[C@H](CC(C)C)N |
SMILES |
CCOCC(CC(C)C)N |
Canonical SMILES |
CCOCC(CC(C)C)N |
synonyms |
(S)-1-Ethoxy-4-methyl-2-pentanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



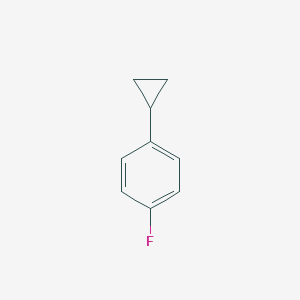
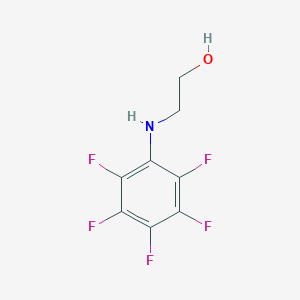
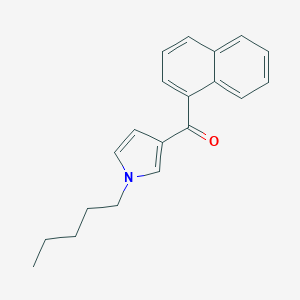
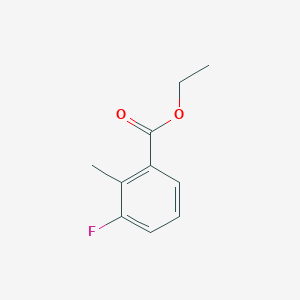
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)
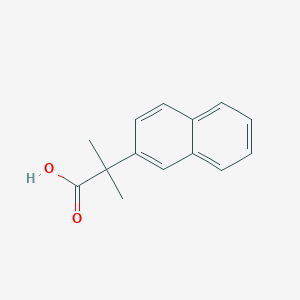
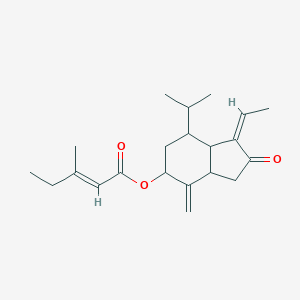
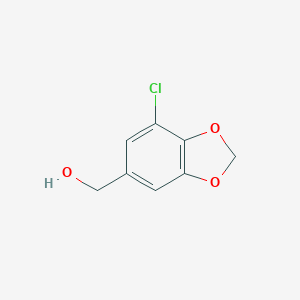
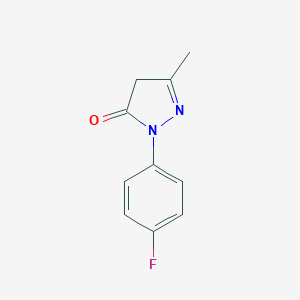
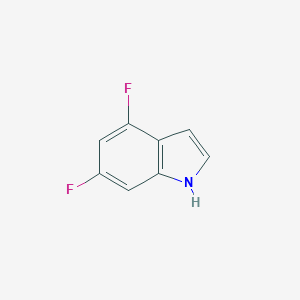
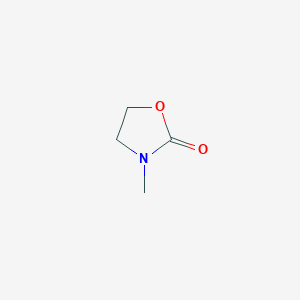
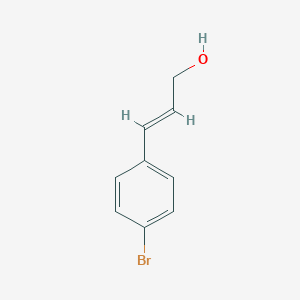
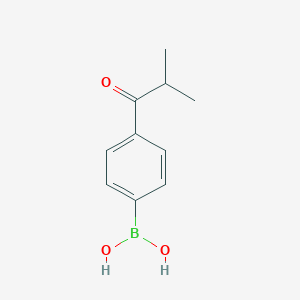
![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)